molecular formula C5H2BrF3N2O2 B1371696 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1257842-67-3

4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1371696
CAS No.: 1257842-67-3
M. Wt: 258.98 g/mol
InChI Key: CXCYQTXIWGFXEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are generally environmentally benign . Borinic acids and their chelate derivatives, a subclass of organoborane compounds, are used in cross-coupling reactions .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron compounds . Protodeboronation of alkyl boronic esters using a radical approach has also been reported .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Donohue et al. (2002) explored the synthesis of a large library of compounds using 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which share a core structure with 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. This study focused on creating compounds with potential biological activities, particularly against C. elegans, demonstrating the compound's relevance in biological research (Donohue et al., 2002).

Site-Selective Functionalization

Schlosser et al. (2002) investigated the site-selective functionalization of trifluoromethyl-substituted pyrazoles, including this compound. This research is significant for understanding the reactivity and chemical behavior of such compounds in organometallic synthesis (Schlosser et al., 2002).

Precursor to Diverse Pyrazoles

Martins et al. (2013) used brominated precursors, similar to this compound, for synthesizing various pyrazole derivatives. These compounds were used for creating diverse chemical structures, indicating the versatility of such brominated pyrazoles in chemical synthesis (Martins et al., 2013).

Functionalization Reactions

Research by Yıldırım et al. (2005) focused on the functionalization reactions of pyrazole carboxylic acids. They studied the conversion of these compounds into various derivatives, highlighting the potential of this compound in forming diverse chemical entities (Yıldırım et al., 2005).

Transformation into Carboxylic Acids

Ermolenko et al. (2013) reported the transformation of trifluoromethylpyrazoles, akin to this compound, into NH-pyrazole-carboxylic acids. This study provides insights into converting such compounds into more complex structures, useful in various chemical applications (Ermolenko et al., 2013).

Mechanism of Action

Future Directions

The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests potential future directions for the development of new reactions and the synthesis of new compounds.

Properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O2/c6-1-2(4(12)13)10-11-3(1)5(7,8)9/h(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCYQTXIWGFXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257842-67-3
Record name 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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